molecular formula C19H19NO4S2 B2437485 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2097929-32-1

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2437485
CAS No.: 2097929-32-1
M. Wt: 389.48
InChI Key: OPUQHZWFYRKBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound featuring a bithiophene moiety, a hydroxyethyl group, and a methoxyphenoxy acetamide structure

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-23-14-5-2-3-6-15(14)24-12-19(22)20-11-13(21)16-8-9-18(26-16)17-7-4-10-25-17/h2-10,13,21H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUQHZWFYRKBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction where a suitable leaving group (e.g., halide) on the bithiophene is replaced by a hydroxyethyl group.

    Attachment of the Methoxyphenoxy Acetamide: This step involves the reaction of the hydroxyethyl-bithiophene intermediate with 2-methoxyphenoxy acetic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Electronics

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide has been explored as a potential material for organic semiconductors. Its ability to form π–π stacking interactions allows for efficient charge transport, making it suitable for:

  • Organic Photovoltaics : The compound can be used as an electron donor or acceptor in photovoltaic cells, enhancing light absorption and energy conversion efficiency.
  • Organic Light Emitting Diodes (OLEDs) : Its luminescent properties can be harnessed in OLED applications, contributing to the development of more efficient display technologies.

Medicinal Chemistry

The biological activity of this compound has been investigated for potential therapeutic applications:

  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in neuroprotective therapies by mitigating oxidative stress in neuronal cells.
  • Anticancer Properties : Research indicates that derivatives of this compound may inhibit the proliferation of cancer cells. For instance, studies have shown that it can induce apoptosis in breast cancer cell lines (e.g., MCF-7) by disrupting cell cycle progression.

The compound's interaction with biological systems is noteworthy:

  • Receptor Modulation : It may act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which are crucial in neurological processes. This modulation can offer therapeutic avenues for treating neurological disorders.
  • Cell Signaling Pathways : It is hypothesized to influence key signaling pathways associated with cell growth and differentiation, potentially affecting phospholipase C and calcium signaling pathways.
  • Anticancer Evaluation :
    • A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth in MCF-7 cells with an IC50 value of approximately 10 µM, suggesting its potential as a lead compound in anticancer drug development.
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that the compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in neuronal cell cultures, indicating its potential role as a neuroprotective agent.
  • Electrochemical Studies :
    • The electrochemical behavior of this compound was analyzed using cyclic voltammetry. The results showed favorable redox properties that support its application in organic electronic devices.

Mechanism of Action

The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide exerts its effects depends on its application. In electronic applications, its mechanism involves the delocalization of electrons across the conjugated bithiophene system, facilitating charge transport. In biological systems, the compound’s mechanism would involve interactions with specific molecular targets, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide
  • N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenoxy)acetamide

Uniqueness

Compared to similar compounds, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets or its performance in electronic applications.

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound notable for its unique structural features, including a bithiophene moiety and a hydroxyethyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C₁₉H₁₉N₃O₄S₂
  • Molecular Weight : 436.9 g/mol
  • CAS Number : 2097888-58-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its conjugated system. The bithiophene moiety facilitates π-π stacking interactions, while the hydroxyethyl and carboxamide groups can form hydrogen bonds with biological molecules. This interaction profile suggests potential roles in modulating signaling pathways related to oxidative stress and cellular proliferation.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Against A549 and C6 Cell Lines : The compound demonstrated an IC₅₀ value comparable to that of cisplatin, a standard chemotherapeutic agent. Specifically, it showed IC₅₀ values of 0.128 ± 0.027 mM for A549 cells and 0.137 ± 0.015 mM for C6 cells, indicating potent anticancer properties without notable toxicity towards normal NIH/3T3 mouse embryonic fibroblast cells .

2. Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are crucial in tumor progression, including angiogenesis and tissue invasion. Compounds similar to this compound have been identified as effective MMP inhibitors, particularly MMP-9. This inhibition suggests potential therapeutic applications in treating lung adenocarcinoma and glioma .

3. Anti-inflammatory Properties

The compound's structure allows it to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models. These effects were observed in studies where the compound was applied to Aβ-induced SH-SY5Y cell lines, leading to a reduction in inflammatory markers .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyCell LineIC₅₀ Value (mM)Activity
A5490.128 ± 0.027Anticancer
C60.137 ± 0.015Anticancer
NIH/3T3>10Non-toxic
SH-SY5YN/AAnti-inflammatory

Q & A

Q. What synthetic strategies are recommended to optimize the yield of N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide, given its multi-step synthesis?

  • Methodological Answer: The synthesis can be optimized by:
  • Stepwise coupling : Introduce the bithiophene and methoxyphenoxy moieties sequentially to avoid steric hindrance. For example, chloroacetyl chloride can be added dropwise under cold conditions to control exothermicity, as seen in analogous acetamide syntheses .
  • Reagent stoichiometry : Use a 1.5:1 molar ratio of chloroacetyl chloride to the amine precursor to ensure complete acylation .
  • Purification : Monitor reaction progress via TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) and isolate intermediates via column chromatography to minimize impurities .

Q. Which spectroscopic techniques are most effective for characterizing the functional groups and stereochemistry of this compound?

  • Methodological Answer:
  • IR spectroscopy : Identify hydroxyl (-OH, ~3500 cm⁻¹), amide carbonyl (C=O, ~1667 cm⁻¹), and methoxy (-OCH₃, ~3044 cm⁻¹) groups .
  • ¹H/¹³C NMR : Resolve stereochemical ambiguities using CDCl₃ solvent and DEPT-135 experiments. For example, the methoxy proton signal appears at δ 3.8 ppm, while aromatic protons of the bithiophene moiety resonate between δ 6.9–7.5 ppm .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+1]+ peak at m/z 430.2) and compare with theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT-based reactivity) and experimental kinetic data for reactions involving this compound?

  • Methodological Answer:
  • Cross-validation : Perform kinetic studies under controlled pH and temperature (e.g., reflux in acetic anhydride for 2 hours ) and compare with DFT-calculated activation energies.
  • Solvent effects : Adjust computational models to account for solvent polarity (e.g., DMF vs. chloroform) and hydrogen bonding interactions, which influence reaction pathways .
  • Isotopic labeling : Use deuterated reagents to track proton transfer mechanisms and validate intermediate structures .

Q. What experimental approaches are suitable for investigating the bioactivity of this compound, such as enzyme inhibition or anticancer potential?

  • Methodological Answer:
  • Enzyme assays : Test inhibitory effects on phenoxazinone synthase using 2-aminophenol as a substrate, monitoring absorbance at 435 nm for phenoxazinone formation .
  • Cellular studies : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), using IC₅₀ values to quantify potency. Include positive controls like doxorubicin .
  • Molecular docking : Model interactions with target enzymes (e.g., tyrosine kinases) using AutoDock Vina to predict binding affinities and guide structural modifications .

Q. How can side reactions during synthesis (e.g., oxidation of the bithiophene moiety) be mitigated?

  • Methodological Answer:
  • Protecting groups : Temporarily shield reactive hydroxyl or thiophene groups with benzyl or acetyl groups during synthesis, as demonstrated in oligosaccharide protocols .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sulfur-containing moieties .
  • Low-temperature conditions : Add reagents at -40°C to suppress unwanted thermal side reactions, as seen in imidazole syntheses .

Q. What strategies are recommended for analyzing the compound’s crystallinity and solid-state stability?

  • Methodological Answer:
  • X-ray crystallography : Grow single crystals via slow evaporation in methanol/water (9:1) and solve the structure to confirm hydrogen bonding patterns (e.g., amide N-H⋯O interactions) .
  • DSC/TGA : Perform differential scanning calorimetry (DSC) to assess melting points and thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds .
  • Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data to detect polymorphic variations .

Data Analysis and Validation

Q. How should researchers address discrepancies between NMR data and X-ray crystallography results for this compound?

  • Methodological Answer:
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., rotameric equilibria) that may not be captured in static crystal structures .
  • Solvent comparison : Acquire NMR spectra in CDCl₃ and DMSO-d₆ to identify solvent-induced shifts, which can mask true chemical environments .
  • Complementary techniques : Validate hydrogen bonding via IR spectroscopy (e.g., broad -OH stretches at ~3509 cm⁻¹) and compare with crystallographic bond lengths .

Q. What methodologies are critical for computational modeling of the compound’s reactivity in aqueous vs. nonpolar environments?

  • Methodological Answer:
  • Solvent continuum models : Employ the SMD solvation model in Gaussian or ORCA to simulate solvent effects on reaction barriers .
  • QM/MM hybrid methods : Combine DFT (e.g., B3LYP/6-31G*) for the active site with molecular mechanics for bulk solvent effects .
  • Free-energy perturbation : Calculate relative solvation energies using AMBER or GROMACS to predict solubility and partition coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.